molecular formula C20H12BrClN2O2 B13127304 1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione CAS No. 109931-58-0

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione

Cat. No.: B13127304
CAS No.: 109931-58-0
M. Wt: 427.7 g/mol
InChI Key: NTAUVOJHMPHIHO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione typically involves multiple steps. One common method is the bromination of aminoanthracene-9,10-dione using nonanebis (peroxoic acid) as an oxidant . This method is preferred due to its stability and ease of preparation compared to conventional peracids. The reaction conditions often involve high temperatures and the use of catalysts like copper or copper sulfate .

Chemical Reactions Analysis

1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((4-chlorophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which can modify the activity of target molecules . The pathways involved often include oxidative and reductive processes .

Properties

CAS No.

109931-58-0

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-7-5-10(22)6-8-11)16-17(18(14)23)20(26)13-4-2-1-3-12(13)19(16)25/h1-9,24H,23H2

InChI Key

NTAUVOJHMPHIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)Br)N

Origin of Product

United States

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